Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate
Description
Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate is a benzoate derivative characterized by a methyl ester at the carboxyl group, a nitro substituent at the 5-position of the aromatic ring, and a carbamoyl linkage to a 2,4-dichlorophenyl group.
Properties
IUPAC Name |
methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O5/c1-24-15(21)9-4-8(5-11(6-9)19(22)23)14(20)18-13-3-2-10(16)7-12(13)17/h2-7H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDVVEIJQHMVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361602 | |
| Record name | ST008851 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5729-25-9 | |
| Record name | ST008851 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3-amino-5-nitrobenzoic acid with 2,4-dichlorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, suitable solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the area of anti-inflammatory and anticancer agents.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with two structurally related molecules: Y032-1975 (a fluorinated analog) and Compound 1q (a triazole-containing derivative).
Key Observations:
- Functional Diversity : Compound 1q’s triazolone and sulfonamido groups suggest divergent reactivity, possibly acting as protease or cytochrome P450 inhibitors, whereas the target compound’s nitro group may participate in redox reactions .
- Molecular Weight : The target compound (369.16 g/mol) is smaller than Compound 1q (592.44 g/mol), which could improve bioavailability but reduce target specificity.
Physicochemical and Spectroscopic Properties
NMR and MS Data :
- The target compound’s aromatic protons near the nitro group would exhibit downfield shifts in ¹H-NMR (δ ~7.5–8.5 ppm), similar to Y032-1975 . Compound 1q shows a distinct NH peak at δ 6.84 ppm and complex splitting due to its triazolone ring .
- Mass spectrometry (EI-MS) of Compound 1q reveals a molecular ion at m/z 592 [M]⁺, while the target compound’s molecular ion would likely appear near m/z 367.
Solubility and Stability :
- The 2,4-dichlorophenyl group in the target compound reduces water solubility compared to Y032-1975’s fluorinated alkyl chain. Both compounds are expected to degrade under UV light due to nitro group photolability.
Biological Activity
Methyl 3-[(2,4-dichlorophenyl)carbamoyl]-5-nitrobenzoate is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.
- Molecular Formula : C₁₁H₈Cl₂N₂O₅
- Molecular Weight : 303.10 g/mol
- CAS Number : 50826-00-1
- Structure : The compound features a nitro group, a carbamoyl group, and a dichlorophenyl moiety, which contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted the compound's multifaceted biological activities, including:
- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. This compound exhibits significant activity against various pathogens. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that damage bacterial DNA .
- Anticancer Properties : Research indicates that nitro derivatives can act as inhibitors of cancer cell proliferation. The presence of the nitro group is crucial for inducing cytotoxicity in cancer cells by promoting apoptosis and inhibiting tumor growth .
- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, particularly through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests a role in managing inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group undergoes reduction to form nitroso intermediates that interact with cellular macromolecules, leading to DNA damage and cell death.
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of enzymes like iNOS and COX-2, which are involved in inflammatory responses .
Antimicrobial Study
A study evaluated the antimicrobial efficacy of various nitro compounds against Mycobacterium tuberculosis. This compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as an effective treatment option for resistant strains .
Anticancer Research
In vitro studies on cancer cell lines revealed that this compound could induce apoptosis at low concentrations. It was observed that the compound inhibited cell cycle progression and induced caspase activation, highlighting its role as a potential anticancer agent .
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
